(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)12-7-8-13(16)14(9-12)18-2/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHQYMIZAGQGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134612-39-8 | |

| Record name | 4-HYDROXY-3-METHOXY-4'-METHYLBENZOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

This guide provides a comprehensive technical overview of the diaryl ketone, (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone. It is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its molecular architecture, viable synthetic routes, and detailed spectroscopic characterization.

Introduction and Significance

This compound, a substituted benzophenone, represents a core structural motif found in numerous biologically active compounds. Its architecture, featuring a guaiacol moiety linked to a tolyl group via a ketone bridge, makes it a valuable intermediate in medicinal chemistry. The functional groups present—a phenolic hydroxyl, a methoxy ether, and a diaryl ketone—offer multiple points for synthetic modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document serves to elucidate the foundational chemical principles of this molecule, providing a robust framework for its application in advanced scientific research.

Molecular Structure and Physicochemical Properties

The molecule consists of two aromatic rings connected by a carbonyl group. The first ring is a guaiacol system (a benzene ring substituted with a hydroxyl group at position 4 and a methoxy group at position 3). The second is a p-tolyl ring (a benzene ring with a methyl group at position 4). The ketone's carbonyl group conjugates with both aromatic rings, influencing the molecule's electronic properties, planarity, and reactivity. The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor and providing a site for further functionalization.

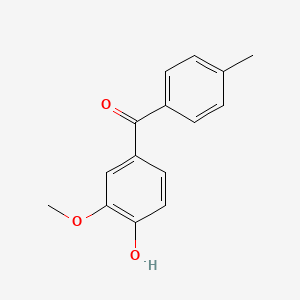

Below is a diagram illustrating the 2D structure of the molecule.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 134612-39-8 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molar Mass | 242.27 g/mol | [1] |

| Appearance | Light Brown Solid | [1] |

| Melting Point | 103–105 °C | [1] |

| Boiling Point | 432.07 °C at 760 mmHg | [1] |

| Solubility | Soluble in Dichloromethane, Ethanol, Acetone | [1] |

Synthesis Pathway: The Fries Rearrangement

Direct Friedel-Crafts acylation of guaiacol with p-toluoyl chloride is complicated by the presence of the acidic phenolic proton, which consumes the Lewis acid catalyst. A more robust and widely applicable method is the two-step sequence involving esterification followed by a Fries rearrangement.[2][3] This classic reaction converts a phenolic ester into a hydroxy aryl ketone and offers good control over regioselectivity.[2][4]

The general workflow for this synthetic approach is outlined below.

Caption: Workflow for Synthesis via Fries Rearrangement.

Detailed Experimental Protocol

Step 1: Synthesis of Guaiacol p-toluate (Phenolic Ester)

-

To a stirred solution of guaiacol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq.).

-

Slowly add a solution of p-toluoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of guaiacol.

-

Quench the reaction with 1M HCl (aq.). Separate the organic layer, wash with saturated NaHCO₃ (aq.) and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude guaiacol p-toluate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 1.5 eq.), add the crude guaiacol p-toluate (1.0 eq.).

-

Heat the mixture to 130-150 °C with stirring for 2-3 hours. Higher temperatures favor the formation of the ortho-isomer, while lower temperatures favor the desired para-isomer.[2]

-

Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the pure product.

The mechanism involves the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the guaiacol ring.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| p-Tolyl -CH₃ | ~ 2.42 | Singlet (s) | 3H | Standard benzylic methyl proton signal. |

| Methoxy -OCH₃ | ~ 3.90 | Singlet (s) | 3H | Methoxy group on an aromatic ring. |

| Phenolic -OH | ~ 6.0 | Broad Singlet (br s) | 1H | Exchangeable proton; shift is concentration-dependent. |

| Guaiacol H-5 | ~ 6.95 | Doublet (d) | 1H | ortho to -OH, meta to -C=O. |

| Guaiacol H-2 | ~ 7.30 | Doublet (d) | 1H | ortho to -OCH₃ and -C=O. |

| Guaiacol H-6 | ~ 7.40 | Doublet of Doublets (dd) | 1H | ortho to -C=O, meta to -OH and -OCH₃. |

| p-Tolyl H-3', H-5' | ~ 7.30 | Doublet (d) | 2H | Protons ortho to the methyl group. |

| p-Tolyl H-2', H-6' | ~ 7.75 | Doublet (d) | 2H | Protons ortho to the carbonyl group, deshielded. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton and the presence of the carbonyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |

| p-Tolyl -C H₃ | ~ 21.7 | Typical benzylic methyl carbon. |

| Methoxy -OC H₃ | ~ 55.9 | Typical methoxy carbon on an aromatic ring. |

| Aromatic C-H | 110 - 135 | Region for protonated aromatic carbons. |

| Aromatic Quaternary C | 125 - 150 | Region for non-protonated aromatic carbons. |

| C-OH (Guaiacol C-4) | ~ 150 | Aromatic carbon attached to hydroxyl, shielded. |

| C-OCH₃ (Guaiacol C-3) | ~ 147 | Aromatic carbon attached to methoxy. |

| Carbonyl C =O | ~ 195.5 | Deshielded ketone carbon, typical for diaryl ketones.[5] |

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying the primary functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Phenolic) | 3200 - 3500 | Broad, Strong | Intramolecular and intermolecular hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | sp² C-H stretching. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | sp³ C-H stretching from methyl and methoxy groups. |

| C=O Stretch (Ketone) | 1640 - 1660 | Strong, Sharp | Conjugation with two aryl rings lowers the frequency from a typical ketone (~1715 cm⁻¹).[7] |

| C=C Stretch (Aromatic) | 1580 - 1600 | Medium-Strong | Aromatic ring skeletal vibrations. |

| C-O Stretch (Ether/Phenol) | 1200 - 1280 | Strong | Asymmetric C-O-C stretching. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns for diaryl ketones.

-

Molecular Ion (M⁺˙) : Expected at m/z = 242.

-

Primary Fragmentation : The most common cleavage for diaryl ketones is the alpha-cleavage on either side of the carbonyl group.[8] This would lead to the formation of two primary acylium ions:

-

p-Toluoyl cation : [CH₃-C₆H₄-CO]⁺ at m/z = 119.

-

4-Hydroxy-3-methoxybenzoyl cation : [HO-(CH₃O)-C₆H₃-CO]⁺ at m/z = 151.

-

Further fragmentation of these ions (e.g., loss of CO, m/z = 28) would also be expected.

-

Potential Applications and Research Directions

The structural framework of this compound is a promising starting point for various research applications:

-

Pharmaceutical Intermediates : As noted, it serves as a building block for more complex drug molecules.[9] The phenolic hydroxyl and ketone functionalities are ideal handles for diversification through reactions like etherification, esterification, and reductive amination.

-

Antioxidant Research : The guaiacol moiety is structurally related to known antioxidants like vanillin and ferulic acid. Derivatives could be synthesized and screened for radical scavenging activity.

-

Photochemistry : Benzophenone derivatives are widely used as photoinitiators. The specific substitution pattern of this molecule could be explored for tuning photophysical properties.

Future research should focus on the synthesis of a library of derivatives based on this scaffold to explore its potential in oncology, neuropharmacology, and anti-inflammatory drug discovery.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and predictable spectroscopic features. While direct synthesis via Friedel-Crafts acylation presents challenges, the Fries rearrangement of the corresponding phenolic ester offers a reliable and controllable synthetic route. Its versatile structure makes it an attractive building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

ChemBK. (4-Hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone - Physico-chemical Properties. Available at: [Link]

-

Taylor & Francis Online. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the vC=O Frequencies. Available at: [Link]

-

ResearchGate. (2006). (PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Available at: [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0192329). Available at: [Link]

-

CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Available at: [Link]

-

ChemBK. (n.d.). (4-Hydroxy-3-Methoxyphenyl)(4-Methylphenyl)-Methanone. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

YouTube. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during... Available at: [Link]

-

ResearchGate. (2020). Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

-

Chemistry LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). S2 S2 S3 S6 S6 S7 S19. Available at: [Link]

- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.

-

Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

-

YouTube. (2019). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

PubMed. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a diaryl ketone with significance as a structural motif in medicinal chemistry. We present a critical analysis of two primary synthetic strategies: direct Friedel-Crafts acylation of guaiacol and the more strategic Fries rearrangement of a guaiacyl p-toluate intermediate. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization. We emphasize the causality behind procedural choices to ensure reproducibility and high-yield synthesis of the target compound.

Introduction and Strategic Overview

This compound is a substituted benzophenone. The benzophenone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The synthesis of such hydroxyaryl ketones, however, presents a classic challenge in electrophilic aromatic substitution: controlling the regioselectivity and chemoselectivity on a highly activated and multifunctional aromatic ring like guaiacol (2-methoxyphenol).

The primary challenge stems from the presence of the phenolic hydroxyl group. While it is an activating, ortho, para-directing group for C-acylation on the aromatic ring, it is also a potent nucleophile itself. This duality creates a competitive reaction environment where O-acylation (ester formation) can dominate over the desired C-acylation (ketone formation).[2]

This guide will dissect the two most logical synthetic approaches to navigate this challenge:

-

Direct Friedel-Crafts Acylation: A one-step approach involving the reaction of guaiacol with an acylating agent. While direct, it is often plagued by poor selectivity.

-

The Fries Rearrangement: A two-step strategy that leverages the competing O-acylation to its advantage. An intermediate ester is deliberately formed and then catalytically rearranged to yield the desired hydroxyaryl ketone with superior control over the final product.[3][4]

We will demonstrate that the Fries rearrangement offers a more robust and selective pathway, constituting the core recommended protocol of this guide.

Recommended Synthesis Pathway: The Fries Rearrangement

The Fries rearrangement is a powerful and reliable method for converting phenolic esters into hydroxyaryl ketones using a Lewis acid or Brønsted acid catalyst.[3][5] The reaction proceeds by migrating the acyl group from the phenolic oxygen to the aromatic ring. A key advantage is that reaction conditions, particularly temperature, can be tuned to favor either the ortho or para isomer. Generally, lower temperatures favor the formation of the para product, which is the desired outcome for this synthesis.[5]

The overall strategy is a two-part process:

-

O-Acylation: Synthesis of the guaiacyl p-toluate ester intermediate.

-

Intramolecular Rearrangement: Lewis acid-catalyzed rearrangement of the ester to the target ketone.

Caption: Overall synthetic pathway via Fries Rearrangement.

Mechanistic Rationale

The Fries rearrangement is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, weakening the ester C-O bond and facilitating the formation of a resonance-stabilized acylium ion. This potent electrophile then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich phenol ring. Deprotonation of the resulting arenium ion intermediate restores aromaticity and, after workup, yields the final hydroxyaryl ketone.[4][6] The preference for para substitution at low temperatures is attributed to the thermodynamic stability of the less sterically hindered para intermediate complex.

Detailed Experimental Protocols

Part A: Synthesis of Guaiacyl p-Toluate (O-Acylation)

This step involves the straightforward esterification of the phenolic hydroxyl group of guaiacol.

Protocol:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add guaiacol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of guaiacol).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq.) dropwise to the solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.[7]

-

Acylating Agent Addition: Dissolve p-toluoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol spot is consumed.

-

Workup: Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, guaiacyl p-toluate, can be purified by recrystallization from ethanol or column chromatography if necessary.

Part B: Fries Rearrangement to Target Compound

This is the critical rearrangement step where precise temperature control is essential for maximizing the yield of the para-substituted product.

Protocol:

-

Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).

-

Solvent Addition: Add a suitable anhydrous solvent. For low-temperature reactions, 1,2-dichloroethane or carbon disulfide can be used. For higher temperatures, nitrobenzene is a classic solvent, though its toxicity is a concern.[4][7] Stir to create a slurry.

-

Substrate Addition: Cool the slurry to 0-5 °C. Dissolve the guaiacyl p-toluate (1.0 eq.) from Part A in the same anhydrous solvent and add it dropwise to the AlCl₃ slurry over 30-40 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Maintain the reaction at a low temperature (e.g., <25 °C) to favor para-substitution.[5] Stir for 4-8 hours, monitoring the reaction progress by TLC.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.[8] This decomposes the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volumes).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired this compound.

Caption: Experimental workflow for the two-part synthesis.

Data Summary

| Parameter | Step A: O-Acylation | Step B: Fries Rearrangement |

| Key Reagents | Guaiacol, p-Toluoyl Chloride, Pyridine | Guaiacyl p-Toluate, Aluminum Chloride |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane or Nitrobenzene |

| Temperature | 0 °C to Room Temperature | 0 °C to <25 °C (for para-selectivity) |

| Stoichiometry | 1.1 eq. Acyl Chloride, 1.2 eq. Base | 2.0 - 3.0 eq. Lewis Acid |

| Typical Yield | >90% (for ester) | 80-92% (reported for similar rearrangements)[5] |

| Purification | Recrystallization / Chromatography | Column Chromatography |

Alternative Pathway: Direct Friedel-Crafts Acylation

A direct Friedel-Crafts acylation of guaiacol with p-toluoyl chloride is theoretically the most atom-economical route. The reaction is an electrophilic aromatic substitution where a Lewis acid catalyst generates a potent acylium ion electrophile that is attacked by the aromatic ring.[6]

However, for phenols and other highly activated aromatic systems, this reaction is notoriously difficult to control. The primary competing reaction is O-acylation at the hydroxyl group, which is often kinetically favored over C-acylation.[2] To drive the reaction towards the desired C-acylated product, a significant excess of the Lewis acid catalyst (typically >2 equivalents) is required. One equivalent of the catalyst is consumed by complexing with the phenolic oxygen, and the additional amount is needed to activate the acyl chloride.[7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Fries重排 [sigmaaldrich.cn]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Authored by a Senior Application Scientist

Introduction: Elucidating the Molecular Architecture

This compound, a derivative of benzophenone, represents a significant scaffold in medicinal chemistry and materials science. Its structure, featuring a vanilloid ring system linked to a tolyl group via a ketone bridge, imparts a unique combination of steric and electronic properties. Accurate structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. Our approach moves beyond simple data reporting, focusing on the rationale behind the analytical workflow and the interpretation of spectral data to build a cohesive, validated structural picture.

The molecular formula of the target compound is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .[1] The structural analysis hinges on identifying the key functional groups and mapping the connectivity of the atoms, a process for which NMR, IR, and MS provide complementary information.

Workflow for Spectroscopic Characterization

The logical flow for characterizing an unknown sample suspected to be this compound involves a multi-pronged spectroscopic approach. Each technique offers a unique piece of the structural puzzle.

Sources

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone solubility and melting point.

An In-depth Technical Guide to the Physicochemical Properties of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Introduction

This compound, a benzophenone derivative, is a significant organic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for professionals in drug development, chemical synthesis, and materials science. These parameters govern critical processes such as reaction kinetics, purification, formulation, and bioavailability.

This guide provides a comprehensive analysis of the melting point and solubility profile of this compound. It moves beyond a simple recitation of data to explore the underlying molecular principles that dictate these properties. Furthermore, it furnishes detailed, field-proven experimental protocols for their accurate determination, grounding theoretical knowledge in practical application for researchers and scientists.

Core Physicochemical Properties

The identity and fundamental properties of this compound are summarized below. This data serves as a foundational reference for any experimental work.

Table 1: Compound Identification and General Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Synonyms | 4-Hydroxy-3-Methoxy-4'-Methylbenzophenone | [1] |

| CAS Number | 134612-39-8 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molar Mass | 242.27 g/mol | [1] |

| Appearance | Light Brown Solid |[1] |

Table 2: Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 103–105°C | [1] |

| Solubility | Soluble in: Dichloromethane, Ethanol, Acetone, Dimethyl KetoneInsoluble in: Water |[1][2] |

Scientific Rationale and Causality

A molecule's physical properties are a direct manifestation of its structure. The interplay of functional groups, molecular size, and intermolecular forces dictates its melting point and solubility.

Analysis of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.

The observed melting point of 103–105°C for this compound is a reflection of its molecular structure:

-

Intermolecular Forces: The molecule possesses several functional groups that contribute to intermolecular attraction. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The ketone (>C=O) and methoxy (-OCH₃) groups act as hydrogen bond acceptors.[3] These hydrogen bonds, coupled with dipole-dipole interactions from the polar carbonyl group, create a relatively stable crystal lattice requiring significant energy to disrupt.

-

Molecular Size and Symmetry: The presence of two aromatic rings contributes to van der Waals forces, further stabilizing the solid state. The overall structure has a degree of rigidity that allows for efficient packing into a crystal lattice.

-

Purity Indication: A sharp melting range, such as the 2°C range observed (103-105°C), is a strong indicator of high compound purity.[4] Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.[4]

Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Insolubility in Water: Water is a highly polar, protic solvent. While this compound has polar, hydrogen-bonding functional groups, the molecule's overall character is dominated by its two large, nonpolar aromatic rings. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large nonpolar regions of the solute is unfavorable, leading to its insolubility.[1][2]

-

Solubility in Organic Solvents:

-

Dichloromethane (CH₂Cl₂): A polar aprotic solvent that effectively solvates a wide range of organic molecules. Its ability to engage in dipole-dipole interactions makes it a suitable solvent.

-

Ethanol (C₂H₅OH): A polar protic solvent. It can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with the hydroxyl, ketone, and methoxy groups of the solute molecule, leading to good solubility.

-

Acetone (CH₃COCH₃) & Dimethyl Ketone: These are polar aprotic solvents. Their carbonyl oxygen can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the solute, which facilitates dissolution.

-

Experimental Protocols

The following protocols describe standardized, self-validating methods for the determination of melting point and solubility.

Protocol: Melting Point Determination via the Capillary Method

This method is the standard technique recognized by most pharmacopeias for its accuracy and reliability.[7]

Causality: The slow, controlled heating of a finely packed sample ensures uniform heat distribution, allowing for the precise observation of the temperature range over which the solid-to-liquid phase transition occurs. A preliminary rapid test saves time by establishing an approximate range, after which a careful, slower measurement ensures accuracy.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample in a desiccator over silica gel for 24 hours.[8]

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula or mortar and pestle.

-

Gently press the open end of a glass capillary tube into the powder several times to collect a small amount of the sample.[7]

-

Invert the tube and tap its sealed bottom gently on a hard surface to pack the powder down. Alternatively, drop the capillary tube through a long glass tube (approx. 1 meter) onto a hard surface to achieve tight packing.[7] The final packed sample height should be approximately 3 mm.[8]

-

-

Apparatus Setup (Modern Melting Point Apparatus):

-

Turn on the apparatus and set the starting temperature to at least 5°C below the expected melting point (e.g., set to 95°C).

-

Set the heating ramp rate.

-

-

Measurement:

-

Preliminary (Fast) Run: To find an approximate melting point, use a fast ramp rate (e.g., 10-20°C/min). Record the approximate temperature at which melting occurs. Allow the apparatus to cool.

-

Accurate (Slow) Run: Using a fresh, new capillary tube with a new sample, place it in the apparatus.

-

Set the start temperature to 5°C below the approximate melting point found in the fast run.

-

Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal disappears (T₂).

-

The melting point is reported as the range T₁ – T₂.

-

Perform at least two careful determinations to ensure consistency.

-

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine if a compound is soluble, partially soluble, or insoluble in a given solvent.

Causality: By using a fixed mass of solute and a standard volume of solvent, this method provides a reproducible, albeit qualitative, measure of solubility. Shaking ensures maximum interaction between the solute and solvent.[9] The classification is based on visual observation of whether a single homogeneous phase is formed.

Methodology:

-

Preparation:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Dichloromethane, Acetone).

-

Accurately weigh approximately 25 mg of this compound and place it into each labeled test tube.

-

-

Solvent Addition and Observation:

-

To the first test tube, add the corresponding solvent in small portions, starting with 0.25 mL.[9]

-

After each addition, cap and shake the test tube vigorously for 10-20 seconds.[5]

-

Visually inspect the tube for any undissolved solid.

-

Continue adding solvent in 0.25 mL portions up to a total volume of 1.0 mL, shaking after each addition.[9][10]

-

-

Classification and Recording:

-

Soluble: The entire solid dissolves completely, resulting in a clear, homogeneous solution.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved even after adding the total solvent volume and vigorous shaking.

-

Insoluble: No significant amount of the solid dissolves; it remains as a distinct solid phase.

-

Record the results for each solvent in a table.

-

Conclusion

The physicochemical properties of this compound are well-defined by its molecular structure. Its melting point of 103–105°C is indicative of a pure compound with significant intermolecular forces requiring substantial thermal energy to overcome. The solubility profile, characterized by insolubility in water and solubility in various organic solvents like dichloromethane and ethanol, is a classic example of the "like dissolves like" principle, where the large nonpolar aromatic structure dominates its overall behavior. The standardized protocols provided herein offer robust and reliable methods for verifying these properties, ensuring data integrity for researchers in pharmaceutical development and organic chemistry.

References

-

ChemBK. (2024). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

SRS. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ChemBK. (2024). (4-Hydroxy-3-Methoxyphenyl)(4-Methylphenyl)-Methanone. Retrieved from [Link]

-

Unacademy. (n.d.). Physical and Chemical Properties of Ketones. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. thinksrs.com [thinksrs.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Biological Activities and Proposed Investigational Strategies for (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Executive Summary

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is a diaryl ketone derivative featuring a structural backbone derived from vanillin, a well-established pharmacophore. A comprehensive review of current scientific literature reveals a notable absence of direct experimental data on the specific biological activities of this compound. However, its molecular architecture, combining the vanillin moiety with a diaryl ketone core, strongly suggests a high potential for a range of pharmacological effects. This technical guide synthesizes information from structurally related compounds to predict potential biological activities and proposes a detailed, logic-driven experimental framework for their investigation. By leveraging the known bioactivities of vanillin derivatives—including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects—and the established profiles of diaryl ketones as enzyme inhibitors and antifungal agents, we present a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this novel molecule. This document provides not only the mechanistic rationale for each predicted activity but also detailed, step-by-step protocols and data interpretation strategies to guide future research.

Introduction to this compound

Chemical Structure and Properties

This compound, with the molecular formula C₁₅H₁₄O₃, is a member of the benzophenone class of compounds.[1] Its structure is characterized by two aryl rings linked by a ketone carbonyl group.

-

Ring A: A 4-hydroxy-3-methoxyphenyl group. This moiety is directly derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a phenolic aldehyde known for its broad spectrum of biological activities.[2][3] The presence of the phenolic hydroxyl and methoxy groups are key hotspots for potential biological interactions and metabolic modification.[4][5]

-

Ring B: A p-tolyl group (4-methylphenyl). This group adds lipophilicity to the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets in biological targets.

The compound is described as a crystalline solid, soluble in common organic solvents like ethanol and acetone, but insoluble in water.[1]

Synthesis Overview

While specific synthesis routes for this exact molecule are not extensively published, the preparation of diaryl ketones is well-established in organic chemistry. A probable and efficient method is the Friedel-Crafts acylation . This reaction would involve the acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is directed by the hydroxyl and methoxy groups to achieve the desired substitution pattern.

Caption: Proposed Friedel-Crafts Acylation Synthesis Route.

Rationale for Investigation: The "Privileged Scaffolds" Approach

In medicinal chemistry, certain molecular structures, known as "privileged scaffolds," appear frequently in biologically active compounds. Both the vanillin moiety and the diaryl ketone core are considered as such. Vanillin derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4] Similarly, the diaryl ketone scaffold is present in various pharmaceuticals and biologically active molecules, with activities including antifungal and enzyme inhibition.[6][7][8] The combination of these two scaffolds in a single molecule provides a strong rationale for investigating its therapeutic potential.

Predicted Biological Activities Derived from the Vanillin Scaffold

The vanillin substructure is a rich source of potential bioactivity, primarily due to its phenolic hydroxyl group, which can participate in hydrogen bonding and act as a radical scavenger.

Anticancer Potential

Mechanistic Hypothesis: Vanillin and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The mechanisms are often multidimensional but can include the inhibition of protein kinases, disruption of cell signaling pathways, and induction of apoptosis.[2] The presence of the diaryl ketone core may further enhance this activity, as many kinase inhibitors possess a similar hinge-binding motif.

Proposed Experimental Workflow: The initial investigation into anticancer activity should begin with a broad in-vitro cytotoxicity screening against a panel of human cancer cell lines.

Caption: Workflow for In-Vitro Cytotoxicity Screening.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting viability against compound concentration and fitting the data to a dose-response curve.

Antioxidant and Anti-inflammatory Activity

Mechanistic Hypothesis: The phenolic hydroxyl group on the vanillin ring is a prime candidate for donating a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant activity.[9] Chronic inflammation is often linked to oxidative stress. By reducing reactive oxygen species (ROS), the compound may also exert anti-inflammatory effects, potentially by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS).

Proposed Experimental Workflow: A two-pronged approach can validate both direct antioxidant capacity and cellular anti-inflammatory effects.

Caption: Workflow for Antioxidant and Anti-inflammatory Assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution. Ascorbic acid should be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The discoloration from purple to yellow indicates scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

Antimicrobial Potential

Mechanistic Hypothesis: Vanillin derivatives are known to possess antibacterial and antifungal properties, potentially by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[2][10][11]

Proposed Experimental Workflow: The standard method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Predicted Biological Activities Derived from the Diaryl Ketone Scaffold

The rigid diaryl ketone linker orients the two aromatic rings in a specific conformation that is conducive to fitting into enzymatic active sites or receptor pockets.

Enzyme Inhibition Potential (Cholinesterase)

Mechanistic Hypothesis: The diaryl ketone scaffold is found in inhibitors of various enzymes.[12] Given the prevalence of neuroactive vanillin derivatives, acetylcholinesterase (AChE), a key target in Alzheimer's disease, is a logical enzyme to investigate.[4] The compound could potentially bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine.

Proposed Experimental Workflow: Ellman's method is a reliable and widely used colorimetric assay for measuring AChE activity.

Caption: Workflow for Acetylcholinesterase (AChE) Inhibition Assay.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

-

Reagent Preparation: All solutions are prepared in a phosphate buffer (pH 8.0). Prepare solutions of AChE enzyme, the test compound, Ellman's reagent (DTNB), and the substrate (acetylthiocholine iodide, ATChI).

-

Incubation: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then add the AChE enzyme solution. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Start the reaction by adding the ATChI substrate.

-

Measurement: Immediately measure the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm continuously for 5 minutes using a microplate reader in kinetic mode.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the compound. Calculate the IC₅₀ value from the dose-response curve.

Antifungal Activity

Mechanistic Hypothesis: Certain diaryl ketones have shown potent activity against plant pathogenic and human pathogenic fungi.[6] The mechanism may involve disruption of the fungal cell wall or membrane, or inhibition of fungal-specific enzymes.

Proposed Experimental Workflow: Similar to antibacterial testing, a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), can be used to determine the MIC against pathogenic fungi.

Experimental Protocol: Antifungal Susceptibility Testing

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 24-48 hours (depending on the fungal species).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Data Interpretation and Future Directions

The initial screening assays will generate quantitative data that will guide the subsequent stages of research.

Table 1: Template for Summarizing Quantitative Biological Activity Data

| Assay Type | Target/Organism | Endpoint | Result (e.g., IC₅₀, MIC) | Positive Control |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | µM | Doxorubicin |

| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | µM | Doxorubicin |

| Antioxidant | DPPH Radical | EC₅₀ | µM | Ascorbic Acid |

| Anti-inflammatory | RAW 264.7 (LPS) | IC₅₀ (NO) | µM | Dexamethasone |

| Antibacterial | S. aureus | MIC | µg/mL | Vancomycin |

| Antibacterial | E. coli | MIC | µg/mL | Ciprofloxacin |

| Antifungal | C. albicans | MIC | µg/mL | Fluconazole |

| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ | µM | Donepezil |

Logical Progression: Should any of the initial screens yield promising results (e.g., IC₅₀ or MIC values in the low micromolar range), the following steps are warranted:

-

Selectivity Studies: For cytotoxic compounds, test against non-cancerous cell lines to determine a therapeutic index.

-

Mechanism of Action (MoA) Studies: If a compound is a potent enzyme inhibitor, perform enzyme kinetics studies. If it is cytotoxic, investigate the mode of cell death (apoptosis vs. necrosis).

-

Structure-Activity Relationship (SAR): Synthesize analogs of the lead compound to understand which structural features are critical for activity.

-

In-Vivo Models: If in-vitro data is sufficiently strong, progress to testing in animal models of disease (e.g., xenograft models for cancer, infection models for antimicrobial activity).

Caption: Overall Investigational Strategy for Drug Discovery.

References

- F. Tiemann, W. Haarmann. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c02176]

- A. Author et al. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [URL: https://www.mdpi.com/2304-8158/12/1/1]

- A. Author et al. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.5c02176]

- R. Kumar et al. A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. [URL: https://sphinxsai.com/2012/vol4-1/10%20(266-279)%20JM12.pdf]

- BenchChem. The Burgeoning Bio-potential of Vanillin and its Derivatives: A Technical Guide. BenchChem. [URL: https://www.benchchem.

- ChemBK. (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. ChemBK. [URL: https://www.chembk.com/en/chem/(4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone]

- H. Zhang et al. Design, synthesis, and bioactivities screening of a diaryl ketone-inspired pesticide molecular library as derived from natural products. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21457470/]

- BenchChem. Unraveling the Biological Role of Biphenyl-4-yl-p-tolyl-methanone: A Review of Available Data. BenchChem. [URL: https://www.benchchem.

- A. Author et al. Diaryl Ketones as Photoactivators. ResearchGate. [URL: https://www.researchgate.

- A. Author et al. Some bioactive molcolues containing diaryl ketone structure. ResearchGate. [URL: https://www.researchgate.net/figure/Some-bioactive-molcolues-containing-diaryl-ketone-structure_fig1_372863488]

- BenchChem. (4-Hydroxy-3-methylphenyl)(phenyl)methanone. BenchChem. [URL: https://www.benchchem.com/product/b532642]

- A. Author et al. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08304h]

- A. Author et al. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. [URL: https://www.researchgate.net/publication/279753050_4-Hydroxy-3-methoxy-benzaldehyde_series_aroyl_hydrazones_Synthesis_thermostability_and_antimicrobial_activities]

- A. Author et al. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [URL: https://www.pertanika.upm.edu.my/pjst/browse/regular-issue?article=JST-0275-2012]

Sources

- 1. chembk.com [chembk.com]

- 2. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits | MDPI [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and bioactivities screening of a diaryl ketone-inspired pesticide molecular library as derived from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a substituted benzophenone, represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive exploration of its discovery, historical context, detailed synthetic methodologies, and thorough characterization. While direct biological applications remain an emerging field of study, this document will also delve into the known activities of structurally related compounds to provide a contextual framework for future research and drug development endeavors. This guide is intended to serve as a foundational resource for researchers seeking to understand and utilize this compound in their scientific pursuits.

Introduction and Molecular Overview

This compound, also known by its IUPAC name and various synonyms such as 4-hydroxy-3-methoxy-4'-methylbenzophenone, is a diaryl ketone featuring a vanilloid moiety linked to a p-tolyl group through a carbonyl bridge. Its chemical structure combines the functionalities of a phenol, a methoxy ether, and a ketone, bestowing upon it a unique electronic and steric profile that makes it a valuable scaffold in chemical synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 134612-39-8 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Melting Point | 180-182 °C |

| Boiling Point | 431.5 °C |

| Appearance | Crystalline solid |

| Solubility | Soluble in ethanol, acetone, and dimethyl ketone; insoluble in water. |

The presence of a phenolic hydroxyl group allows for potential hydrogen bonding interactions and provides a site for further chemical modification. The methoxy group, ortho to the hydroxyl, influences the electronic nature of the aromatic ring and can play a role in directing electrophilic substitution reactions. The p-tolyl group on the other side of the carbonyl provides a non-polar region and a site for potential metabolic transformations in biological systems.

Historical Context and Discovery

While a definitive seminal publication detailing the first-ever synthesis and characterization of this compound is not readily apparent in a historical context, its structural motif is rooted in the rich history of benzophenone chemistry. Benzophenones and their derivatives have been a subject of extensive research for over a century due to their diverse applications, ranging from photochemistry to medicinal chemistry.[2]

The synthesis of substituted hydroxybenzophenones has been achieved through classical organic reactions such as the Friedel-Crafts acylation and the Fries rearrangement, both of which were developed in the late 19th and early 20th centuries.[3][4] It is highly probable that this compound was first synthesized as part of broader investigations into the scope and limitations of these fundamental reactions, or as an intermediate in the synthesis of more complex molecules. Its recent appearance in chemical supplier catalogs and databases suggests a growing interest in its potential as a building block for novel compounds.

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The two most logical and historically significant methods are the Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation of Guaiacol

This is a direct and efficient method for forming the C-C bond between the two aromatic rings and the carbonyl group. The reaction involves the electrophilic acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts acylation to synthesize the target compound.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 - 1.5 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: The flask is cooled in an ice bath (0-5 °C). A solution of p-toluoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise via the dropping funnel to the stirred suspension of AlCl₃. This results in the formation of the electrophilic acylium ion complex.

-

Electrophilic Aromatic Substitution: A solution of guaiacol (1.0 equivalent) in the dry solvent is then added dropwise to the reaction mixture, maintaining the low temperature. The hydroxyl and methoxy groups of guaiacol are ortho-, para-directing. Due to steric hindrance from the methoxy group, acylation is favored at the para-position relative to the hydroxyl group.

-

Reaction Progression and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Fries Rearrangement of p-Tolyl Vanillate

An alternative approach is the Fries rearrangement, which involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone.[2][3][5] This two-step process begins with the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form p-tolyl vanillate, followed by the Lewis acid-catalyzed rearrangement.

Reaction Scheme:

Figure 2: General scheme for the Fries rearrangement to synthesize the target compound.

Experimental Protocol:

-

Esterification: Vanillin is reacted with p-toluoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent to form the ester, p-tolyl vanillate. The product is isolated and purified.

-

Rearrangement: The purified p-tolyl vanillate is then subjected to the Fries rearrangement conditions. It is treated with a Lewis acid, such as aluminum chloride, in a suitable solvent (or neat at elevated temperatures). The reaction temperature can influence the regioselectivity, with lower temperatures generally favoring the para-rearranged product.[3]

-

Work-up and Purification: The work-up procedure is similar to that of the Friedel-Crafts acylation, involving quenching with acid and ice, followed by extraction and purification of the desired hydroxyketone.

Spectroscopic Characterization

While a definitive, publicly available, complete set of spectral data from a primary research publication for this compound is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[6][7][8][9][10][11][12][13][14]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the vanilloid ring (likely 3 distinct signals, exhibiting ortho and meta coupling). - Aromatic protons of the p-tolyl ring (two doublets, showing ortho coupling). - A singlet for the methoxy group protons (~3.9 ppm). - A singlet for the phenolic hydroxyl proton (chemical shift will vary with solvent and concentration). - A singlet for the methyl group protons on the tolyl ring (~2.4 ppm). |

| ¹³C NMR | - A signal for the carbonyl carbon (~195-200 ppm). - Signals for the aromatic carbons, with those attached to oxygen appearing at lower field. - A signal for the methoxy carbon (~56 ppm). - A signal for the methyl carbon of the tolyl group (~21 ppm). |

| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl group (~3200-3600 cm⁻¹). - A strong C=O stretching band for the ketone (~1640-1680 cm⁻¹). - C-O stretching bands for the ether and phenol (~1200-1300 cm⁻¹). - C-H stretching and bending vibrations for the aromatic rings and methyl/methoxy groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 242.27 g/mol . - Characteristic fragmentation patterns, including cleavage at the carbonyl group to give acylium ions corresponding to the p-toluoyl and vanilloyl moieties. |

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological studies on this compound are limited, the benzophenone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[2] The vanilloid moiety is also present in many biologically active natural products and synthetic compounds.

-

Antimicrobial and Antifungal Activity: Many substituted benzophenones have demonstrated antimicrobial and antifungal properties.[15] The specific substitution pattern of the title compound could be explored for its potential activity against various pathogens.

-

Anti-inflammatory and Antioxidant Properties: The phenolic hydroxyl group suggests potential antioxidant activity through radical scavenging. Furthermore, some benzophenone derivatives are known to inhibit inflammatory pathways.[16]

-

Enzyme Inhibition: The diaryl ketone structure is a common motif in various enzyme inhibitors. For example, certain benzophenone derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase.[1]

-

Anticancer Research: The benzophenone scaffold has been utilized in the design of anticancer agents that can, for instance, inhibit tubulin polymerization.[17]

-

As a Research Intermediate: The compound serves as a valuable intermediate for the synthesis of more complex molecules. The hydroxyl and carbonyl groups provide reactive handles for further chemical transformations, allowing for the generation of libraries of related compounds for high-throughput screening in drug discovery programs.[5] The methoxy group is a common feature in many approved drugs, influencing their binding properties and metabolic stability.

Conclusion

This compound is a structurally interesting molecule with a foundation in classical organic synthesis. While its full biological potential is yet to be unlocked, its chemical features make it a promising candidate for further investigation in medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of its known properties, synthesis, and characterization, alongside a forward-looking perspective on its potential applications. It is hoped that this document will serve as a valuable resource for scientists and researchers, stimulating further exploration into the chemistry and biology of this intriguing compound.

References

- Fries, K. & Wirtz, H. (1908). Über die Umlagerung von Phenoläthern in Phenylketone. Berichte der deutschen chemischen Gesellschaft, 41(2), 3318-3331.

-

ChemBK. (2024). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. Retrieved from [Link]

- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

- Khan, S. A., et al. (2010). Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 20(7), 2292-2296.

- Mahendra, M., et al. (2005). Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone. Journal of Chemical Crystallography, 35(11), 917-920.

- Dandia, A., et al. (2013). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 3(5), 1345-1377.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

YouTube. (2021, October 27). Fries Rearrangement [Video]. Professor Dave Explains. Retrieved from [Link]

-

Request PDF. (n.d.). Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). S2 S2 S3 S6 S6 S7 S19. Retrieved from [Link]

- Bagno, A., D'Amico, E., & Scipioni, A. (2004). Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations.

-

PubChem. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. Retrieved from [Link]

- Emwas, A. H., et al. (2019). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in molecular biology (Clifton, N.J.), 1861, 161–193.

-

PubChem. (n.d.). 2-Hydroxy-4-methoxy-4'-methylbenzophenone. Retrieved from [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]

- Wishart, D. S. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass spectrometry reviews, 38(1-2), 35–54.

- Samanta, S., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 9(65), 38045–38081.

-

University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

YouTube. (2020, July 15). Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation [Video]. The Organic Chemistry Tutor. Retrieved from [Link]

- Fan, T. W., et al. (2017). Combined Analysis of NMR and MS Spectra (CANMS). Angewandte Chemie (International ed. in English), 56(15), 4234–4238.

- Emwas, A. H., et al. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in molecular biology (Clifton, N.J.), 1277, 161–193.

-

YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. Chemistry with Dr. G. Retrieved from [Link]

- Dileep, C. S., et al. (2013). (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. Acta crystallographica. Section E, Structure reports online, 69(Pt 11), o1676–o1677.

- Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364.

-

ResearchGate. (n.d.). D-gentiobioside and 4', 6-dihydroxy, 4 methoxybenzophenone-2-O-[beta]-D-glucoside isolated from methanolic extract of Phaleria macrocarpa (Scheff.) Boerl leaves. Retrieved from [Link]

-

Cardiff University. (n.d.). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:72324-23-3 | 4-hydroxy-4'-methoxy-3-methyl-benzophenone. Retrieved from [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

-

MDPI. (n.d.). 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. Retrieved from [Link]

- da Silva, A. J. M., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and applied pharmacology, 272(1), 117–126.

-

ResearchGate. (n.d.). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]

- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). Molecules (Basel, Switzerland), 28(14), 5395.

Sources

- 1. chembk.com [chembk.com]

- 2. Fries Rearrangement [merckmillipore.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined Analysis of NMR and MS Spectra (CANMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR Spectroscopy for Metabolomics Research [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a valuable diaryl ketone intermediate in pharmaceutical and materials science research. The synthesis is achieved via a robust Friedel-Crafts acylation of guaiacol with p-toluoyl chloride, facilitated by the Lewis acid catalyst aluminum chloride. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and a comprehensive guide to product purification and characterization, ensuring a reliable and reproducible outcome for researchers.

Introduction: The Significance of Diaryl Ketones

Diaryl ketones, characterized by a carbonyl group bridged between two aryl moieties, are a cornerstone of modern organic synthesis. Their structural motif is present in numerous biologically active compounds and advanced materials. The target molecule, this compound, incorporates the vanilloid scaffold, which is of significant interest in drug discovery. Traditional methods for the synthesis of such ketones, like Friedel-Crafts reactions, remain highly relevant due to their efficiency and scalability.[1][2]

This protocol details a regioselective Friedel-Crafts acylation. The reaction leverages guaiacol (2-methoxyphenol) and p-toluoyl chloride as key starting materials. Guaiacol, a derivative of the bio-abundant lignin, presents a sustainable and cost-effective entry point for complex molecule synthesis.[3] The primary challenge in acylating phenolic substrates is the potential for O-acylation; however, by carefully controlling the reaction conditions and catalyst stoichiometry, C-acylation can be selectively achieved to yield the desired product.[4][5]

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[6][7] The core of this reaction is the in-situ generation of a highly electrophilic acylium ion.

Reaction Scheme:

Guaiacol + p-Toluoyl Chloride → this compound

Mechanistic Steps:

-

Formation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of p-toluoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[7] This step is critical as it creates the potent electrophile required for the reaction.

-

Electrophilic Attack: The electron-rich aromatic ring of guaiacol acts as a nucleophile, attacking the acylium ion. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating and ortho-, para-directing. The acylation occurs predominantly at the para-position relative to the hydroxyl group due to reduced steric hindrance compared to the ortho-position adjacent to the methoxy group. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: The AlCl₄⁻ anion, generated in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring.

-